
N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 205.110278721 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Oxidation Studies
- Oxidation Transformations : N-(tetrahydro-2-furanylmethyl)benzamide derivatives undergo significant transformations when treated with alkaline hydrogen peroxide, leading to the formation of unique tetrahydrobenzofuran derivatives. These derivatives are further converted into 2-hydroxycyclohexane-1,3-diones by dimethyldioxirane oxidation. This indicates potential applications in organic synthesis and the study of novel organic compounds (Levai et al., 2002).
Medical Imaging and Therapeutic Agents
- Melanoma Imaging and Therapeutics : Benzamide derivatives, including this compound, have been used in medical imaging, particularly for melanoma and its metastases. These compounds have shown potential in molecular imaging and as carriers for cytotoxic agents, suggesting their significance in cancer diagnosis and treatment (Oltmanns et al., 2009).
Chemical Structure Analysis
- Structural Characterization : Studies have focused on the structural characterization of benzamide derivatives, including their molecular structure and interactions. This research is essential for understanding the physical and chemical properties of these compounds, which can be pivotal in various scientific applications (Yıldırım et al., 2018).
Metal Complexes and Magnetic Materials
- Design of Metal Complexes : this compound derivatives have been explored for their ability to form metal complexes. These complexes have applications in the design of single-molecule and single-chain magnets, demonstrating the compound's versatility in materials science (Costes et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : Benzamide derivatives have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. This suggests potential applications in industrial processes and materials preservation (Elbakri et al., 2013).
Cancer Research
- Anticancer Properties : Research has been conducted on benzamide derivatives for their potential in cancer treatment, specifically their cytotoxic and antioxidant activities against certain cancer cell lines. This highlights the therapeutic potential of these compounds in oncology (Sulistyowaty et al., 2020).
Enzyme Inhibition
- Enzyme Activity Modulation : Benzamides, including this compound, have been shown to influence the activity of enzymes like nuclear ADP-ribosyltransferase. These compounds can both stimulate and inhibit enzyme activity, suggesting potential applications in biochemistry and pharmacology (Jones et al., 1988).
Antifungal Applications
- Antifungal Applications : Benzamide derivatives have been synthesized and tested for their antifungal properties. This research indicates potential applications in agriculture and pharmaceuticals, particularly in the development of antifungal agents (Weiqun et al., 2005).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : Studies have been focused on the synthesis of new this compound derivatives and their applications in various fields, including their antispasmodic and antihypoxic properties, demonstrating the compound's potential in diverse scientific research areas (Bakibaev et al., 1994)
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWUDJOAVMKLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
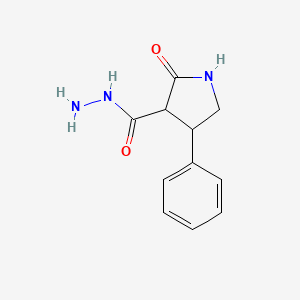
![7,8-dimethoxy-1,3,5-triphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4906930.png)
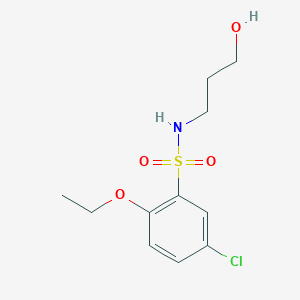
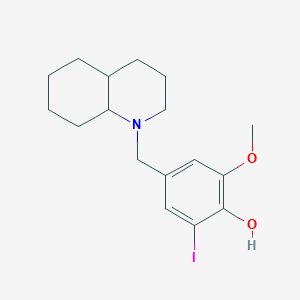
![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4906960.png)
![2,2'-[(2,5-dimethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4906965.png)
![3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B4906990.png)
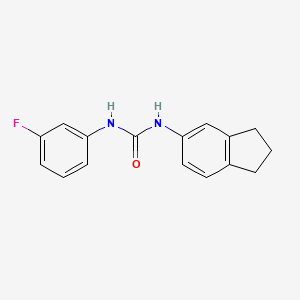
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B4906997.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(3,4-dimethoxybenzyl)methylamine](/img/structure/B4906998.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4907002.png)
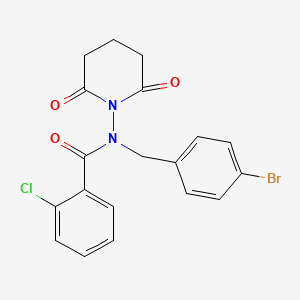
![N-{[1-(4-isobutoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B4907013.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B4907015.png)
